

molecular weight and formula of 6-Chlorothiochroman-4-one

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Compound of Interest

Compound Name: 6-Chlorothiochroman-4-one

Cat. No.: B087741

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In-Depth Technical Guide: 6-Chlorothiochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorothiochroman-4-one is a heterocyclic compound belonging to the thiochromanone class of molecules. Thiochromanones are sulfur analogs of chromanones and have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a chlorine atom at the 6-position can modulate the physicochemical properties and biological efficacy of the parent thiochroman-4-one scaffold. This document provides a comprehensive overview of the chemical properties, synthesis, and a potential signaling pathway associated with **6-Chlorothiochroman-4-one** and its derivatives.

Core Data Presentation

The fundamental chemical and physical properties of **6-Chlorothiochroman-4-one** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ ClOS	[1] [2]
Molecular Weight	198.67 g/mol	[3]
Monoisotopic Mass	197.99062 Da	[1]
Appearance	White to off-white solid	[4]
CAS Number	13735-12-1	[2]

Experimental Protocols

The synthesis of **6-Chlorothiochroman-4-one** can be achieved via a one-pot reaction from 3-(4-chlorophenylthio)propanoic acid. The following is a detailed experimental protocol based on established methods for the synthesis of thiochromen-4-ones.[\[4\]](#)

Synthesis of **6-Chlorothiochroman-4-one**

This procedure involves two main stages: the synthesis of the precursor 3-(4-chlorophenylthio)propanoic acid, followed by its cyclization to form the final product.

Stage 1: Synthesis of 3-(4-chlorophenylthio)propanoic acid

- Reaction Setup: In a 250 mL flask equipped with a stirrer bar, prepare a solution of aqueous sodium hydroxide (25 mL, 1.0 M) and aqueous sodium carbonate (25 mL, 1.0 M).
- Addition of Thiol: To this solution, add 4-chlorothiophenol (50 mmol) dissolved in 30 mL of ethanol.
- Addition of 3-chloropropanoic acid: Subsequently, add an aqueous solution of 3-chloropropanoic acid (51 mmol) in 20 mL of water.
- Reaction: Stir the resulting mixture at room temperature for 2 hours, and then heat to reflux in an oil bath overnight (approximately 12 hours).
- Work-up: After cooling the mixture to room temperature, evaporate the ethanol using a rotary evaporator. Acidify the remaining aqueous phase to a pH of 1-2 with concentrated

hydrochloric acid (6.0 M).

- Extraction: Dilute the solution with 30 mL of water and extract three times with dichloromethane (3 x 40 mL).
- Purification: Combine the organic layers, dry over sodium sulfate (Na_2SO_4), filter, and concentrate to obtain the crude product. Purify the crude product by flash column chromatography (ethyl acetate/hexanes, 5% to 30%) to yield 3-(4-chlorophenylthio)propanoic acid.

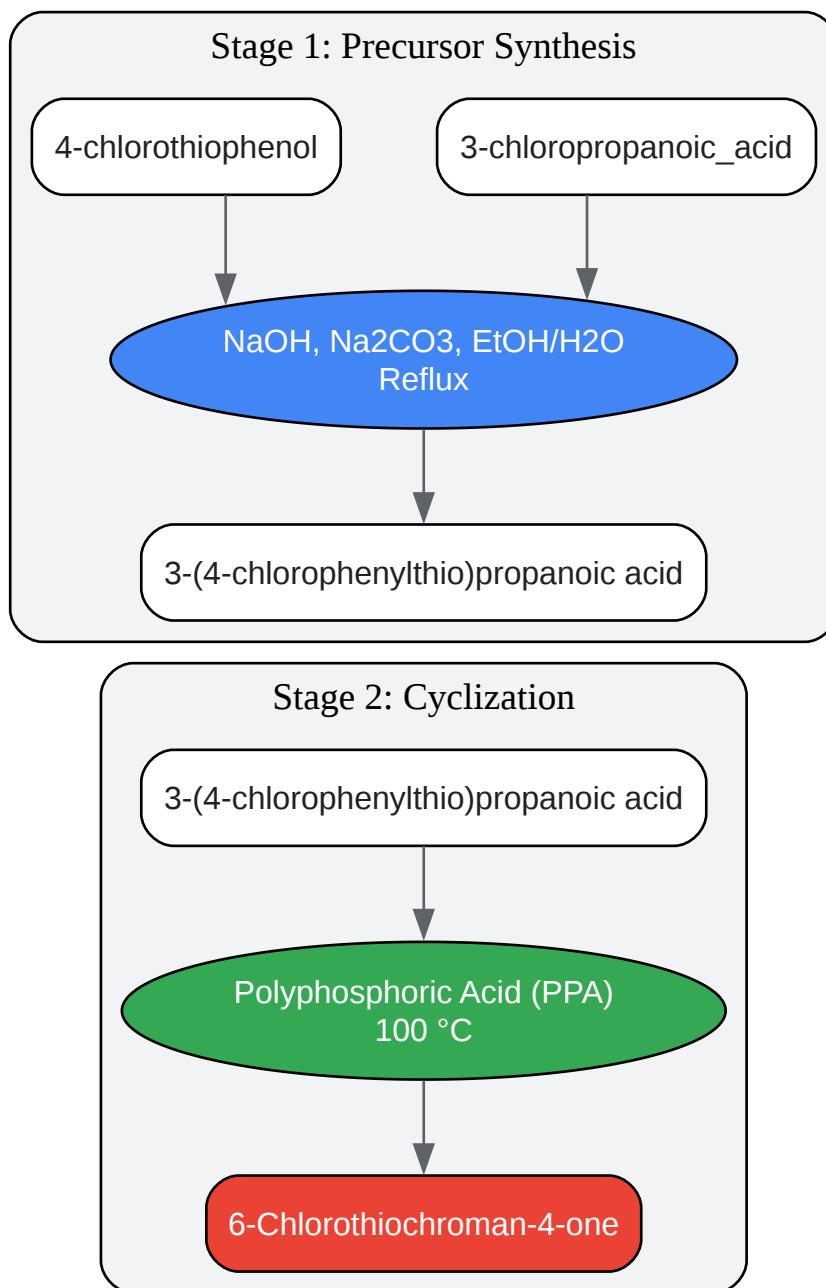
Stage 2: Synthesis of **6-Chlorothiochroman-4-one** (General Procedure A)[\[4\]](#)

- Reaction Setup: In a round-bottom flask with a stir bar, charge 3-(4-chlorophenylthio)propanoic acid (1.0 mmol, 1.0 equivalent).
- Addition of Reagents: Add dichloromethane (1.0 mL) and polyphosphoric acid (PPA, 0.5 mL, excess). The dichloromethane is added to dissolve the solid starting material and facilitate mixing with the viscous PPA at room temperature.
- DCM Removal: Heat the reaction mixture to the boiling point of dichloromethane (40 °C) to distill and collect the dichloromethane in a separate flask.
- Cyclization: Increase the temperature of the oil bath to 100 °C and monitor the reaction by Thin Layer Chromatography (TLC).
- Quenching: Once TLC indicates the complete consumption of the starting material, allow the reaction mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (5.0 mL) dropwise.
- Stirring: Stir the resulting mixture for 2 hours at room temperature.
- Extraction: Extract the mixture with dichloromethane (3 x 15.0 mL).
- Purification: Combine the organic layers, dry with sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under vacuum. Purify the crude product by column chromatography on silica gel using a mixture of hexanes/ethyl acetate as the eluent to obtain **6-Chlorothiochroman-4-one**.

Mandatory Visualization

Logical Workflow for the Synthesis of 6-Chlorothiochroman-4-one

The following diagram illustrates the two-stage synthesis process described in the experimental protocols.

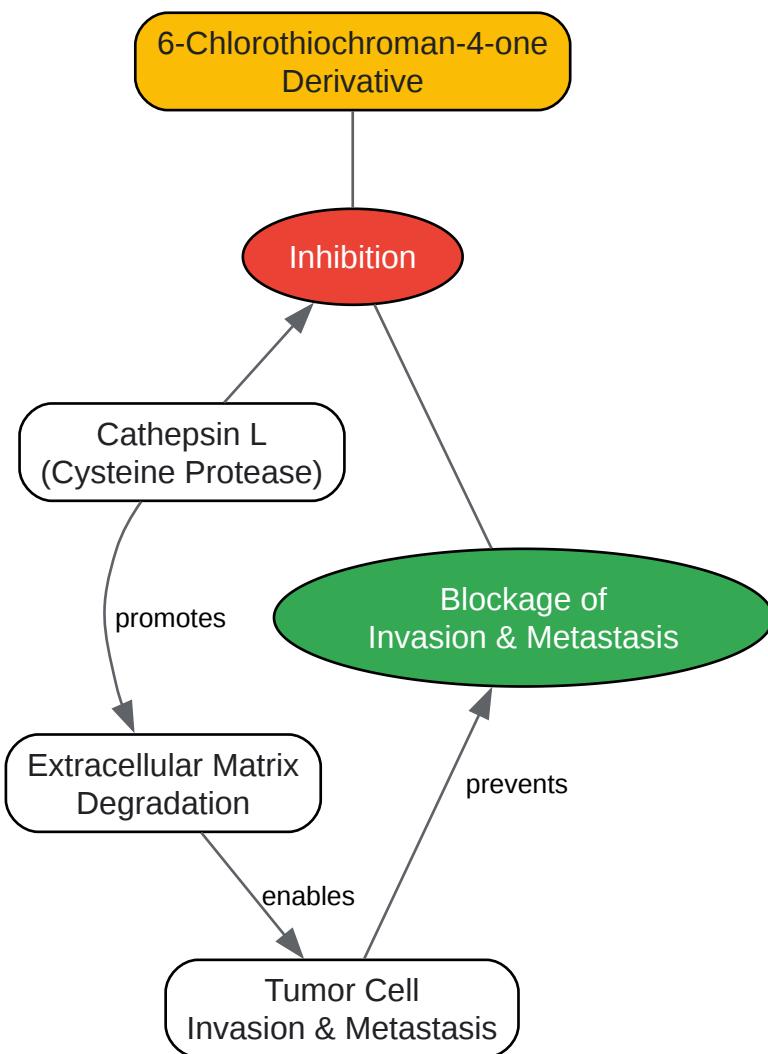


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Synthesis of 6-Chlorothiochroman-4-one.

Potential Signaling Pathway: Inhibition of Cathepsin L

Derivatives of thiochromanone have been identified as inhibitors of cysteine proteases, such as Cathepsin L.^{[1][3]} Cathepsin L is involved in various pathological processes, including cancer progression. The following diagram illustrates a simplified pathway of how a thiochromanone derivative could potentially inhibit Cathepsin L, leading to downstream effects.



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